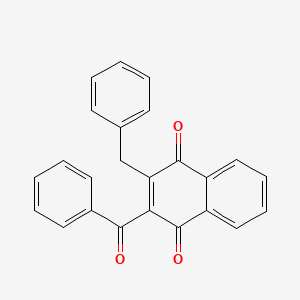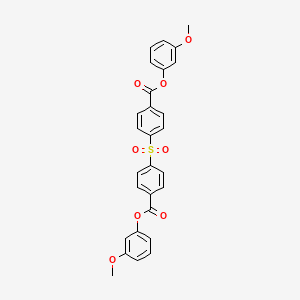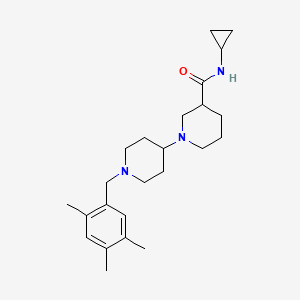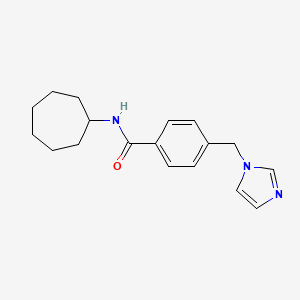
2-benzoyl-3-benzylnaphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzoyl-3-benzylnaphthoquinone (BBNQ) is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the family of naphthoquinones, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of 2-benzoyl-3-benzylnaphthoquinone is not fully understood. However, it has been proposed that 2-benzoyl-3-benzylnaphthoquinone induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. 2-benzoyl-3-benzylnaphthoquinone also inhibits the replication of HSV and HIV by targeting viral DNA polymerase. The antimicrobial activity of 2-benzoyl-3-benzylnaphthoquinone is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-benzoyl-3-benzylnaphthoquinone has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. It also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. 2-benzoyl-3-benzylnaphthoquinone has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition, 2-benzoyl-3-benzylnaphthoquinone has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-benzoyl-3-benzylnaphthoquinone has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 2-benzoyl-3-benzylnaphthoquinone has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of 2-benzoyl-3-benzylnaphthoquinone is not fully understood, which can make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for research on 2-benzoyl-3-benzylnaphthoquinone. One direction is to investigate the potential of 2-benzoyl-3-benzylnaphthoquinone as a therapeutic agent for cancer treatment. Another direction is to study the mechanism of action of 2-benzoyl-3-benzylnaphthoquinone in more detail to identify specific targets for drug development. Additionally, the antimicrobial and antiviral activities of 2-benzoyl-3-benzylnaphthoquinone could be further explored for their potential use in the treatment of infectious diseases. Finally, the development of new synthesis methods for 2-benzoyl-3-benzylnaphthoquinone could lead to improved yields and purity, making it more accessible for research and potential therapeutic use.
Conclusion:
In conclusion, 2-benzoyl-3-benzylnaphthoquinone is a synthetic compound with potential therapeutic applications. It has been extensively studied for its biological activities, including anticancer, antimicrobial, and antiviral properties. The mechanism of action of 2-benzoyl-3-benzylnaphthoquinone is not fully understood, but it has been proposed to induce apoptosis in cancer cells and inhibit viral replication. 2-benzoyl-3-benzylnaphthoquinone has several advantages for lab experiments, but it also has some limitations. Future research on 2-benzoyl-3-benzylnaphthoquinone could lead to the development of new therapeutic agents for cancer and infectious diseases.
合成方法
2-benzoyl-3-benzylnaphthoquinone can be synthesized through a multistep process that involves the reaction between 2-hydroxy-1,4-naphthoquinone and benzoyl chloride, followed by the addition of benzyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-benzoyl-3-benzylnaphthoquinone. This method has been optimized to yield high purity and high yield of 2-benzoyl-3-benzylnaphthoquinone.
科学研究应用
2-benzoyl-3-benzylnaphthoquinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit strong cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-benzoyl-3-benzylnaphthoquinone also has antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). In addition, 2-benzoyl-3-benzylnaphthoquinone has been shown to have antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
2-benzoyl-3-benzylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O3/c25-22(17-11-5-2-6-12-17)21-20(15-16-9-3-1-4-10-16)23(26)18-13-7-8-14-19(18)24(21)27/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJYFHMPHESNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-benzylnaphthalene-1,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)



![[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6006059.png)
![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)

![3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6006089.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B6006106.png)